molecular formula C23H14ClN3O2S B12144556 (2Z)-6-(2-chlorobenzyl)-2-(naphthalen-1-ylmethylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(2-chlorobenzyl)-2-(naphthalen-1-ylmethylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12144556
M. Wt: 431.9 g/mol
InChI Key: QWOZMFJXORMXOZ-MOSHPQCFSA-N
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Description

The compound (2Z)-6-(2-chlorobenzyl)-2-(naphthalen-1-ylmethylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives. This compound is characterized by its unique structure, which includes a naphthalene ring, a chlorobenzyl group, and a thiazolo-triazine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-(2-chlorobenzyl)-2-(naphthalen-1-ylmethylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions One common method includes the condensation of 2-chlorobenzylamine with naphthaldehyde to form an intermediate Schiff base This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the thiazolo[3,2-b][1,2,4]triazine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-(2-chlorobenzyl)-2-(naphthalen-1-ylmethylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bonds.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of reduced derivatives with saturated bonds.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(2Z)-6-(2-chlorobenzyl)-2-(naphthalen-1-ylmethylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-6-(2-chlorobenzyl)-2-(naphthalen-1-ylmethylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: stands out due to its unique combination of a naphthalene ring and a thiazolo-triazine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H14ClN3O2S

Molecular Weight

431.9 g/mol

IUPAC Name

(2Z)-6-[(2-chlorophenyl)methyl]-2-(naphthalen-1-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C23H14ClN3O2S/c24-18-11-4-2-7-16(18)12-19-21(28)25-23-27(26-19)22(29)20(30-23)13-15-9-5-8-14-6-1-3-10-17(14)15/h1-11,13H,12H2/b20-13-

InChI Key

QWOZMFJXORMXOZ-MOSHPQCFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=CC=C5Cl)S3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=CC=C5Cl)S3

Origin of Product

United States

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